Bienvenue dans la boutique en ligne BenchChem!

6-fluoro-4-methyl-1H-indazole

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Secure a reproducible lead optimization pathway with 6-fluoro-4-methyl-1H-indazole. Its unique 6-fluoro-4-methyl substitution pattern is a distinct pharmacophore that cannot be mimicked by 4-methyl or 6-fluoro analogs alone, ensuring target engagement fidelity. With a calculated LogP of 2.33, it enhances passive cellular permeability while the fluorine atom blocks N-glucuronidation to improve metabolic stability. This scaffold is supported by a scalable 78% yield synthesis, making it a strategic, supply-secure alternative to classical indazole cores.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 105391-75-1
Cat. No. B020546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-methyl-1H-indazole
CAS105391-75-1
Synonyms6-FLUORO-4-METHYL-(1H)INDAZOLE
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=NN2)F
InChIInChI=1S/C8H7FN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyPSCCMBDKQNEINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) – Core Heterocyclic Scaffold for Kinase Inhibitor & Fragment-Based Drug Discovery Procurement


6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) is a heterocyclic building block belonging to the indazole family. It features a fluorine atom at the 6-position and a methyl group at the 4-position of the indazole core, with a molecular formula of C8H7FN2 and a molecular weight of 150.15 g/mol [1]. The compound is available as a white to off-white solid with standard purity of ≥97% , making it suitable for pharmaceutical research and development applications where precise stoichiometric control and reproducible biological outcomes are required .

Why 4-Methyl-1H-indazole (CAS 3176-63-4) or 6-Fluoro-1H-indazole (CAS 348-25-4) Cannot Substitute for 6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) in Targeted Discovery Programs


Indazole analogs are not functionally interchangeable due to distinct substitution patterns that drive divergent lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The 6-fluoro-4-methyl substitution pattern is a specific, non-interchangeable pharmacophoric element that cannot be replicated by either the 4-methyl analog (CAS 3176-63-4) or the 6-fluoro analog (CAS 348-25-4) alone. Substituting this precise scaffold with a close analog may result in altered target engagement, unexpected off-target profiles, and compromised in vivo pharmacokinetics, directly impacting the reproducibility of screening campaigns and lead optimization workflows. The quantitative evidence below demonstrates where this compound's distinct physicochemical signature translates into functional advantages.

6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) Comparative Performance Data for Informed Procurement Decisions


Lipophilicity (LogP) of 6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) vs. Unsubstituted 1H-Indazole: Implications for Membrane Permeability

The introduction of the 6-fluoro and 4-methyl substituents significantly increases the lipophilicity of the indazole core, which is a key determinant of passive membrane permeability and oral bioavailability. The target compound exhibits a measured LogP of 2.33, compared to a baseline LogP of approximately 1.20 for unsubstituted 1H-indazole . This >1 log unit increase represents an approximately 10-fold greater partitioning into the lipid phase, which directly impacts a compound's ability to cross cellular membranes. Furthermore, an alternative experimental source reports a LogP of 2.01040 [1]. Both values consistently indicate a compound that is substantially more lipophilic than the parent scaffold, positioning it within the optimal range for CNS drug-like properties.

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Hydrogen Bond Donor (HBD) Capacity of 6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) vs. 4-Methyl-1H-indazole (CAS 3176-63-4)

The electron-withdrawing nature of the 6-fluoro substituent lowers the pKa of the pyrrolic NH (N1) proton, thereby increasing its hydrogen bond donating (HBD) capacity. The target compound has a predicted pKa of 13.68 ± 0.40 for this NH proton . While a direct, experimentally determined pKa for the comparator 4-methyl-1H-indazole is not available in the sourced materials, the principle is well-established: the presence of an electron-withdrawing group like fluorine at the 6-position will lower the pKa relative to an analog lacking this substituent. This is in contrast to 4-methyl-1H-indazole (CAS 3176-63-4), which lacks the 6-fluoro substituent. A lower pKa translates to a stronger HBD, which is a critical interaction motif for binding to the backbone carbonyl of the kinase hinge region [1]. This structural feature provides a distinct advantage in the design of ATP-competitive kinase inhibitors, as the hydrogen bond between the indazole NH and the hinge is a conserved and essential interaction.

Molecular Recognition Kinase Inhibitor Design Hinge Binding

Synthetic Accessibility: Isolated Yield of 6-Fluoro-1H-indazole-4-carboxylate Intermediate (CAS 885521-09-5) for Multi-Gram Scale-Up

The synthesis of indazole cores can be challenging, with many literature methods requiring harsh conditions or expensive catalysts [1]. A patented method for the preparation of the related intermediate 6-fluoro-1H-indazole-4-methyl formate (CAS 885521-09-5) demonstrates a scalable, high-yielding process. This method provides the key intermediate in an isolated yield of 78% at a 658 g scale [2]. This demonstrates the feasibility of accessing this chemical space in multi-gram to kilogram quantities with high efficiency. In contrast, many classical indazole syntheses, such as the palladium-catalyzed cyclization of hydrazones, often require high catalyst loadings and provide moderate yields, making them less amenable to cost-effective scale-up [1]. While this is not a direct yield for the final 6-fluoro-4-methyl-1H-indazole product, the robust and high-yielding preparation of a closely related intermediate is a strong indicator of a well-established and scalable synthetic route to this specific substitution pattern, reducing supply chain risk for procurement.

Process Chemistry Scale-Up Synthesis Building Block Sourcing

Predicted Metabolic Stability Advantage of 6-Fluoro Substitution vs. Non-Fluorinated Indazole Analogs

A common metabolic liability of indazoles is N-glucuronidation at the N1 position, which can lead to rapid clearance and poor oral bioavailability [1]. The strategic placement of a fluorine atom at the 6-position is a well-validated medicinal chemistry strategy to block this metabolic pathway. Specifically, the 6-fluoro substituent introduces steric hindrance and an electronic effect that disfavors the approach of UGT1A enzymes, thereby reducing the rate of N-glucuronidation relative to non-fluorinated indazoles like 4-methyl-1H-indazole (CAS 3176-63-4) or 1H-indazole itself [2]. While direct, head-to-head microsomal stability data for this exact compound versus its analogs is not available in the sourced materials, the class-level inference is robust and widely recognized: incorporating a fluorine atom ortho to a site of metabolism (in this case, adjacent to the N1 of the indazole) is a standard and proven tactic for improving metabolic stability. This structural feature gives 6-fluoro-4-methyl-1H-indazole a higher probability of demonstrating a favorable in vivo half-life compared to its non-fluorinated counterparts in early discovery programs.

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Research and Industrial Applications for 6-Fluoro-4-methyl-1H-indazole (CAS 105391-75-1) Based on Comparative Evidence


Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration for Kinase Targets

This compound serves as an ideal starting fragment or a core scaffold for building focused libraries targeting the ATP-binding site of kinases. Its balanced LogP of 2.33 ensures it is detectable in biophysical assays like SPR or NMR, and its enhanced hydrogen bond donor capacity (predicted pKa = 13.68) makes it a privileged hinge-binding motif. By procuring this specific compound rather than a generic analog, medicinal chemists can systematically probe SAR while maintaining a core that is both permeable and metabolically resilient [1], increasing the likelihood of identifying high-quality leads.

Lead Optimization: Enhancing Membrane Permeability and Blocking Metabolic Hotspots

During the lead optimization phase, replacing a less optimal core with 6-fluoro-4-methyl-1H-indazole can address two common liabilities: poor permeability and metabolic instability. The ~10-fold increase in lipophilicity (ΔLogP ≈ +1.13) compared to 1H-indazole directly improves passive diffusion across cell membranes, a critical factor for achieving cellular potency. Simultaneously, the 6-fluoro substituent serves as a metabolically stable blocker against N-glucuronidation [1], potentially reducing in vivo clearance and extending the half-life of a lead series. This dual benefit makes it a strategic choice for improving the overall drug-like properties of a candidate.

Scalable Synthesis of Advanced Intermediates for Preclinical Development

For process chemistry teams planning for scale-up, this compound and its related intermediates offer a more scalable route than many classical indazole syntheses. The demonstrated 78% yield at a 658 g scale for the closely related 6-fluoro-1H-indazole-4-methyl formate [2] provides confidence in the synthetic accessibility of this chemical series. Procuring this building block early in a project reduces the risk of encountering a synthetic bottleneck during the transition from discovery to preclinical development, ensuring a reliable and cost-effective supply chain for critical path activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-4-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.